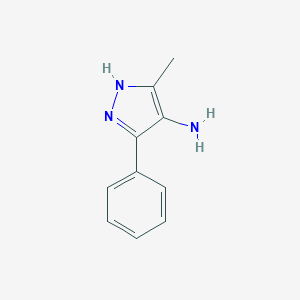

5-methyl-3-phenyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methyl 3 Phenyl 1h Pyrazol 4 Amine

Historical Development of Pyrazole (B372694) Synthesis Relevant to the Compound

The term "pyrazole" was first coined by Ludwig Knorr in 1883. wikipedia.orgmdpi.com The most significant historical method relevant to the synthesis of the 5-methyl-3-phenyl-pyrazolyl backbone is the Knorr pyrazole synthesis . jk-sci.comslideshare.netnumberanalytics.com This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov

For the specific substitution pattern of 5-methyl-3-phenyl-1H-pyrazol-4-amine, the key 1,3-dicarbonyl precursor would be benzoylacetone (B1666692) (1-phenylbutane-1,3-dione). The reaction with hydrazine would proceed via a condensation mechanism to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield 5-methyl-3-phenyl-1H-pyrazole. wikipedia.orgchemhelpasap.com This foundational reaction is highly efficient due to the formation of a stable aromatic ring. chemhelpasap.com

The Knorr synthesis can sometimes lead to a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. nih.govwikipedia.org However, in the case of forming the basic 5-methyl-3-phenyl-1H-pyrazole scaffold using unsubstituted hydrazine, this is not a concern. The introduction of the 4-amino group is typically a subsequent step or involves a modified precursor, as discussed in the following sections.

| Historical Synthesis | Precursors | Product Type | Year |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Substituted Pyrazole | 1883 |

| Pechmann Synthesis | Acetylene, Diazomethane | Pyrazole | 1898 |

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule with the desired amine functionality in place. This can be achieved by either building the ring from precursors already containing the nitrogen function or by functionalizing a pre-formed pyrazole ring.

A common and effective strategy for introducing an amino group at the C4 position of a pyrazole ring is through the reduction of a 4-nitroso derivative. This two-step process involves:

Nitrosation: The parent pyrazole (e.g., 1-ethyl-5-methyl-3-phenyl-1H-pyrazole) is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to introduce a nitroso (-NO) group at the electron-rich C4 position.

Reduction: The resulting 4-nitroso-pyrazole is then reduced to the corresponding 4-aminopyrazole. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid combinations (e.g., Sn/HCl or Zn/CH₃COOH), or other chemical reducing agents like sodium dithionite.

This method is advantageous as it allows for the late-stage introduction of the amine group onto a pre-synthesized pyrazole core, making it a versatile approach for creating various 4-aminopyrazole derivatives.

An alternative and highly versatile pathway to aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. nih.govbeilstein-journals.org This approach builds the ring with the amino group already incorporated.

To synthesize this compound, a key precursor would be 2-amino-3-benzoylpropenenitrile or a related α-cyano ketone derivative. The general mechanism proceeds as follows:

A precursor such as benzoylacetonitrile (B15868) is reacted with a suitable methylating agent or another precursor is chosen that already contains the required methyl group.

This β-ketonitrile is then condensed with hydrazine hydrate. The reaction involves a nucleophilic attack by the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. nih.govbeilstein-journals.org

This method is one of the most common routes for synthesizing 3(or 5)-aminopyrazoles and can be adapted for 4-aminopyrazoles by using appropriately substituted starting materials, such as α-formyl- or α-acyl-β-ketonitriles followed by transformation of the formyl/acyl group. chim.it

| Synthesis Route | Key Precursor(s) | Key Transformation |

| Nitroso Reduction | 4-Nitroso-pyrazole | Reduction of nitroso group to amine |

| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Condensation-cyclization |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability through the use of advanced techniques like catalysis and by carefully considering the stereochemical outcomes of reactions.

The use of catalysts can significantly enhance the rate and yield of pyrazole synthesis. Both metal-based and organocatalysts have been employed.

Metal Catalysis: Transition metals have been shown to be effective in pyrazole synthesis. For example, a nano-Schiff base complex of zinc, nano-[Zn-4NSP]Cl₂, has been used as an efficient catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives under solvent-free conditions. tandfonline.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a route to pyrazole derivatives. organic-chemistry.org Such catalytic systems offer advantages like lower reaction temperatures, shorter reaction times, and often higher yields. tandfonline.com

Acid Catalysis: The traditional Knorr synthesis is often catalyzed by a weak acid, such as acetic acid, which facilitates the condensation and dehydration steps. jk-sci.comchemhelpasap.com

The table below summarizes some catalytic approaches found in the literature for aminopyrazole synthesis.

| Catalyst Type | Example | Application |

| Metal Complex | Nano-[Zn-4NSP]Cl₂ | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles tandfonline.com |

| Transition Metal | Copper Triflate | Condensation of α,β-ethylenic ketones with hydrazines nih.gov |

| Acid Catalyst | Acetic Acid | Knorr synthesis of pyrazoles chemhelpasap.com |

The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, stereochemical considerations are not directly relevant to the final product structure.

However, the field of pyrazole synthesis has seen significant advancements in asymmetric catalysis, particularly for related compounds like pyrazolones that can possess a stereocenter. thieme-connect.com Research has focused on the catalytic enantioselective synthesis of pyrazolones bearing a tetrasubstituted stereocenter at the C4 position. thieme-connect.com These advanced methods use chiral organocatalysts or metal complexes to control the three-dimensional arrangement of atoms during the reaction, leading to the formation of a single enantiomer.

While not applicable to the synthesis of the achiral this compound, these stereoselective strategies are crucial in medicinal chemistry for the synthesis of complex, chiral drug candidates that contain a pyrazole or pyrazolone (B3327878) core. thieme-connect.com

Chemical Reactivity and Derivatization of 5 Methyl 3 Phenyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety

The exocyclic amino group at the C4 position is the most nucleophilic center in the molecule, rendering it susceptible to a variety of electrophilic reagents. nih.gov

The primary amine of 5-methyl-3-phenyl-1H-pyrazol-4-amine readily undergoes acylation, alkylation, and arylation, leading to a wide array of N-substituted derivatives.

Acylation: The amino group can be acylated using various agents. For instance, its treatment with an acetic acid/acetic anhydride (B1165640) mixture yields 5-acetylamino-3-methyl-1-phenylpyrazole. researchgate.net Reactions with sulfonyl chlorides, such as benzenesulfonyl chloride, and acyl chlorides, like chloroacetyl chloride, also proceed efficiently to afford the corresponding sulfonamide and amide derivatives. researchgate.net

Alkylation: While specific studies on the alkylation of this compound are not extensively detailed, the general reactivity of aminopyrazoles suggests that the amino group is amenable to alkylation using alkyl halides. nih.gov

Arylation: N-arylation of the aminopyrazole moiety can be achieved through copper-catalyzed cross-coupling reactions. These methods are pivotal for creating C-N bonds and have been applied to synthesize complex heterocyclic structures. For example, copper-catalyzed intramolecular N-arylation of suitably substituted 5-aminopyrazoles is a key step in forming pyrazolo[3,4-b]indoles. rsc.orgrsc.org Similarly, copper-diamine catalyst systems are effective for the N-arylation of various azoles, including pyrazoles, with aryl halides. acs.org

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acetic Anhydride / Acetic Acid | N-acetylated pyrazole amine | researchgate.net |

| Acylation | Benzenesulfonyl Chloride | N-sulfonylated pyrazole amine | researchgate.net |

| Acylation | Chloroacetyl Chloride | N-acylated pyrazole amine | researchgate.net |

| Arylation | Aryl Halides (with Cu catalyst) | N-arylated pyrazole amine | rsc.orgacs.org |

The amine functionality serves as a key nucleophile in condensation reactions with various carbonyl compounds and other bielectrophiles. These reactions are fundamental to the construction of more complex molecular architectures, often culminating in cyclization to form fused ring systems. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with ethoxymethylenemalononitrile (B14416) and ethyl 2-cyano-3-ethoxyacrylate, leading to substituted pyrazoles that can be subsequently cyclized. researchgate.net It also reacts with benzylidinemalononitrile to afford precursors for pyrazolo[3,4-b]pyridines. researchgate.net

Reactions Involving the Phenyl and Methyl Substituents

While the pyrazole core and the amino group are the primary centers of reactivity, the peripheral phenyl and methyl groups can also be involved in chemical transformations, although these are less commonly reported.

The orientation of electrophilic substitution on the N-phenyl ring is highly dependent on the reaction conditions. The pyrazole ring's electronic nature influences the phenyl ring's susceptibility to electrophilic attack. Under strongly acidic conditions, where the pyrazole ring is protonated, it acts as a deactivating, meta-directing group. However, in the neutral state, its behavior is more complex. Studies on 1-phenylpyrazole (B75819) have shown that nitration with mixed acids (sulfuric and nitric acid) introduces a nitro group at the para position of the phenyl ring. masterorganicchemistry.com This indicates that under these conditions, the phenyl ring is the preferred site of attack over the pyrazole C4 position.

The methyl group at the C5 position of the pyrazole ring is generally not reactive towards common electrophilic or nucleophilic reagents. Its C-H bonds are relatively strong, and it lacks the activation necessary for easy functionalization. Most synthetic strategies involving this molecule focus on the high reactivity of the amino group or the pyrazole ring itself. While advanced transition-metal-catalyzed C-H activation methods have been developed for pyrazole rings, these typically target the C-H bonds of the heterocyclic core rather than those of alkyl substituents. nih.govnih.gov

Formation of Bicyclic and Fused Heterocyclic Systems

This compound is a cornerstone synthon for building a variety of fused heterocyclic systems, known collectively as pyrazoloazines. nih.gov The combination of the nucleophilic amine and an active C4 position on the pyrazole ring allows for cyclo-condensation reactions with 1,3-dielectrophilic species.

Pyrazolo[3,4-b]pyridines: This fused system is commonly synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or β-ketonitriles. nih.govmdpi.com For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with 1,3-diketones in glacial acetic acid has been a long-standing method for preparing substituted pyrazolo[3,4-b]pyridines. mdpi.com More recent methods involve cascade reactions with alkynyl aldehydes, which can be tuned to produce halogenated or non-halogenated products with high regioselectivity. nih.gov

Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is typically formed by reacting 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, where the endocyclic N1 nitrogen and the exocyclic amino group both participate in the cyclization. The reaction of 5-aminopyrazoles with enaminones or chalcones provides a direct route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The regioselectivity of these reactions is often high, favoring the formation of the pyrazolo[1,5-a]pyrimidine over the [3,4-d] isomer due to the greater nucleophilicity of the exocyclic amino group. researchgate.net

Pyrazolo[5,1-c] rsc.orgrsc.orgnih.govtriazines: These systems can be synthesized from 5-aminopyrazoles through reactions involving diazotized amines. For example, coupling with diazotized 3-aminopyrazoles can lead to the formation of the fused triazine ring. d-nb.info

| Fused System | Reagent(s) | Reaction Type | Reference(s) |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketones | Cyclocondensation | mdpi.com |

| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehydes | Cascade Cyclization | nih.gov |

| Pyrazolo[3,4-b]pyridine | Benzylidinemalononitrile | Condensation/Cyclization | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Enaminones / Chalcones | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Sodium 3-oxoprop-1-en-1-olates | Cyclocondensation | researchgate.net |

| Pyrazolo[5,1-c] rsc.orgrsc.orgnih.govtriazine | Diazotized Amines | Coupling/Cyclization | d-nb.info |

Synthesis of Pyrazoloisoquinoline Derivatives

The fusion of a pyrazole ring with an isoquinoline (B145761) system gives rise to pyrazoloisoquinoline scaffolds, a class of compounds that has garnered significant interest. One effective method for the synthesis of these derivatives involves the reaction of 5-aminopyrazoles with aromatic or heterocyclic aldehydes in a strong acidic medium, such as trifluoroacetic or formic acid. researchgate.netmdpi.comnih.gov

This reaction proceeds through an initial formation of an azomethine derivative (a Schiff base), which then undergoes a cyclization reaction akin to the Pictet-Spengler condensation. The resulting intermediate, a 4,5-dihydroisoquinoline, readily dehydrogenates to yield the final 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline derivative. researchgate.netmdpi.com This one-pot synthesis provides a convenient route to these fused heterocyclic systems. researchgate.netmdpi.com

The versatility of this method is demonstrated by the variety of aldehydes that can be employed, including benzaldehyde (B42025) and its derivatives, as well as various heteroaryl aldehydes. The choice of aldehyde directly influences the substituent at the 5-position of the resulting pyrazolo[3,4-c]isoquinoline. mdpi.com

A study by Bogza et al. outlines the synthesis of several pyrazolo[3,4-c]isoquinoline derivatives starting from 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles and various aldehydes. The reaction is typically carried out by refluxing the reactants in trifluoroacetic acid. researchgate.net

Table 1: Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives mdpi.comresearchgate.net

| Starting Aminopyrazole | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine | Benzaldehyde | 7,8-dimethoxy-3-methyl-1,5-diphenyl-1H-pyrazolo[3,4-c]isoquinoline | 72 |

| 4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine | 3-Chlorobenzaldehyde | 5-(3-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-1H-pyrazolo[3,4-c]isoquinoline | 55 |

Formation of Urea (B33335), Thiourea (B124793), Guanidine (B92328), and Cyanoguanidine Derivatives

The primary amino group of this compound is a key functional handle for the synthesis of a variety of derivatives, including ureas, thioureas, guanidines, and cyanoguanidines. These transformations typically involve the reaction of the amine with electrophilic reagents.

Urea and Thiourea Derivatives:

Urea and thiourea derivatives of pyrazoles can be readily synthesized by reacting the corresponding aminopyrazole with isocyanates and isothiocyanates, respectively. This nucleophilic addition reaction provides a straightforward route to these functionalized compounds.

For instance, the reaction of a 5-aminopyrazole with a substituted phenyl isothiocyanate can be carried out in a suitable solvent to yield the corresponding N-pyrazolyl-N'-phenylthiourea. researchgate.net Similarly, urea derivatives can be obtained by reacting aminopyrazoles with appropriate isocyanates.

Table 2: Synthesis of Pyrazolyl Thiourea Derivatives researchgate.net

| Aminopyrazole Derivative | Isothiocyanate | Resulting Thiourea Derivative |

|---|

Guanidine and Cyanoguanidine Derivatives:

The synthesis of guanidine derivatives from primary amines can be achieved through various methods, including the use of guanylating agents. A common approach involves the reaction of the amine with a reagent such as S-methylisothiourea or a protected carbodiimide.

While specific examples for the direct guanylation of this compound are not extensively documented, the general reactivity of primary amines suggests that such a transformation is feasible.

Similarly, the synthesis of cyanoguanidine derivatives can be accomplished by reacting a primary amine with a cyanating agent. One reported method for the synthesis of N-cyanoguanidine derivatives involves the reaction of an amine with sodium hydrogen cyanamide (B42294) (NaHNCN). researchgate.net This approach could potentially be applied to this compound to yield the corresponding N-pyrazolyl-N'-cyanoguanidine.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and structural characterization data for the chemical compound “this compound” could not be located. The requested detailed analysis for each specified section and subsection cannot be provided without this foundational data.

Searches for Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Vibrational Spectroscopy (IR, Raman) for this exact molecule did not yield any published experimental results.

It is important to note that extensive data is available for closely related isomers, such as 5-amino-3-methyl-1-phenylpyrazole (CAS Number: 1131-18-6) and 5-amino-3-methyl-4-phenylpyrazole (CAS Number: 31924-81-9). These compounds share the same molecular formula (C₁₀H₁₁N₃) but differ in the arrangement of the substituent groups (amino, methyl, and phenyl) on the pyrazole ring. However, due to the strict requirement to focus solely on This compound , the data for these isomers cannot be used as a substitute, as their spectroscopic characteristics would differ significantly.

Without access to experimental data from laboratory synthesis and analysis of this compound, a scientifically accurate article adhering to the requested outline cannot be generated.

Spectroscopic and Structural Characterization of 5 Methyl 3 Phenyl 1h Pyrazol 4 Amine and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of chemical compounds. While the crystal structure of 5-methyl-3-phenyl-1H-pyrazol-4-amine itself is not extensively reported in publicly available crystallographic databases, detailed structural analyses of its closely related derivatives offer significant insights into the geometric features and packing motifs of this class of compounds.

The solid-state structure of pyrazole (B372694) derivatives is influenced by the nature and position of substituents on the pyrazole ring. These substituents can dictate the planarity of the molecule and the types of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

A notable example is the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. In this derivative, the benzofuran (B130515) ring system is essentially planar. researchgate.net The phenyl, furan, and benzene (B151609) rings exhibit dihedral angles of 47.07 (10)°, 85.76 (7)°, and 86.04 (7)°, respectively, with the pyrazole ring. researchgate.net This indicates a non-coplanar arrangement of the ring systems. The crystal packing is stabilized by weak N—H···N, N—H···O, and C—H···O interactions, which create sheet-like structures. researchgate.net

Another relevant derivative, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, crystallizes in the monoclinic space group P21/n. nih.govresearchgate.net In this molecule, the dihedral angle between the central pyrazole ring and the attached phenyl ring is 59.83 (5)°, while the dihedral angle between the pyrazole and triazole rings is 68.01 (4)°. nih.gov The crystal structure is characterized by N—H···N and N—H···S hydrogen bonds, which link the molecules into sheets. nih.govresearchgate.net

The influence of different substituents is also evident in the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound also crystallizes in the monoclinic P21/c space group. researchgate.net The aldehydic group is nearly coplanar with the pyrazole ring, but the phenyl and pyrazole rings are significantly twisted with respect to each other, with a dihedral angle of 72.8(1)°. researchgate.net The molecules in the crystal are connected by C–H···O interactions. researchgate.net

Similarly, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which crystallizes in the monoclinic P21/c space group, shows a dihedral angle of 60.83(5)° between the phenyl and pyrazole rings. mdpi.com The crystal packing in this derivative is dominated by strong O–H···N hydrogen bonds that link the molecules into chains. mdpi.com

These examples collectively demonstrate that the pyrazole core in these derivatives is typically planar, but the attached phenyl ring is often significantly twisted out of the plane of the pyrazole ring. The crystal packing is largely dictated by hydrogen bonding interactions involving the functional groups attached to the pyrazole scaffold.

The following tables summarize the key crystallographic data for these derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0451 (2) |

| b (Å) | 15.0631 (5) |

| c (Å) | 12.2008 (4) |

| β (°) | 123.257 (2) |

| Volume (ų) | 1540.35 (8) |

| Z | 4 |

Table 2: Crystallographic Data for 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₆S |

| Molecular Weight | 272.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3278 (4) |

| b (Å) | 8.3970 (3) |

| c (Å) | 15.4427 (5) |

| β (°) | 109.053 (1) |

| Volume (ų) | 1388.43 (8) |

| Z | 4 |

Table 3: Crystallographic Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637 (4) |

| b (Å) | 6.8712 (3) |

| c (Å) | 22.4188 (10) |

| β (°) | 93.8458 (14) |

| Volume (ų) | 1039.56 (9) |

| Z | 4 |

Table 4: Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408 (16) |

| b (Å) | 9.5827 (16) |

| c (Å) | 11.580 (2) |

| β (°) | 105.838 (3) |

| Volume (ų) | 1018.5 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Studies of 5 Methyl 3 Phenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations can elucidate the electronic properties of 5-methyl-3-phenyl-1H-pyrazol-4-amine. For instance, studies on similar pyrazole (B372694) derivatives have utilized DFT to optimize molecular geometries and calculate electronic parameters. jcsp.org.pknih.govresearchgate.net

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related pyrazole-carboxamide compounds, the HOMO and LUMO localizations have been analyzed to understand charge transfer properties. jcsp.org.pk For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and phenyl rings, while the LUMO distribution would indicate regions susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

The pyrazole ring can exist in different tautomeric forms. For this compound, tautomerism can occur due to the migration of a proton between the nitrogen atoms of the pyrazole ring. Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. For a similar compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, DFT calculations were used to optimize the geometries of its tautomers. nih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. The phenyl group attached to the pyrazole ring can rotate, leading to different conformations. The dihedral angle between the pyrazole and phenyl rings is a key parameter. In the crystal structure of a related compound, 5-chloro-1-phenyl-1H-pyrazol-4-amine, this angle was found to be 45.65 (6)°. nih.gov Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable conformation.

Molecular Modeling and Simulation of Derivatives

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, particularly biomacromolecules.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By simulating the movements of atoms and molecules over time, MD can be used to explore the conformational landscape of this compound and its derivatives in different environments, such as in solution. While specific MD simulation data for this compound is not available in the provided search results, this technique is widely used to study the flexibility of drug-like molecules and their binding stability to protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein receptor. Pyrazole derivatives have been investigated as potential inhibitors of various kinases. nih.govresearchgate.net

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has been implicated in various types of cancer. nih.govresearchgate.net Docking studies of derivatives of this compound with TrkA kinase could reveal potential binding modes and key interactions within the ATP-binding site of the kinase. Such studies on other pyrazole derivatives have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of kinases. nih.govnih.govresearchgate.net For example, docking studies of pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines with TrkA kinase have been performed to understand their inhibitory potential. nih.govresearchgate.net

Table 2: Illustrative Docking Study Results of a Pyrazole Derivative with a Protein Kinase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | - |

| Inhibition Constant (Ki) | - |

| Interacting Residues | - |

| Hydrogen Bonds | - |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. DFT calculations have been successfully used to predict NMR chemical shifts. A study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated that DFT methods, such as B3LYP and M06-2X, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy when compared to experimental values. nih.govresearchgate.net The choice of the functional and basis set was found to influence the accuracy of the predictions. nih.govresearchgate.net Similar calculations for this compound would be expected to provide valuable data for its structural characterization.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

Note: This table is based on the findings for a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, as detailed in reference nih.gov. Specific values for this compound are not available.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For compounds like this compound, theoretical studies are crucial for elucidating the step-by-step pathways of their synthesis and subsequent reactions. These computational methods allow researchers to model reaction intermediates, transition states, and energy profiles, offering insights that can be difficult to obtain through experimental means alone.

The primary computational tool for investigating reaction mechanisms in heterocyclic chemistry is Density Functional Theory (DFT). eurasianjournals.com DFT calculations are used to explore the potential energy surface of a reaction, helping to identify the most energetically favorable pathway. For the synthesis of substituted pyrazoles, this involves modeling the cyclization process, which is the key ring-forming step. For instance, in the synthesis of multi-substituted aminopyrazoles, DFT calculations can be performed to explore the proposed reaction pathway, which may involve the initial attack of a hydrazine (B178648) on an isothiocyanate to form an intermediate, followed by condensation and cyclization. tandfonline.com

Computational studies can also clarify the role of catalysts and reagents. For example, in iodine-mediated reactions that produce aminopyrazoles, theoretical calculations can model the interaction of iodine with the substrates. This can help to understand how the catalyst activates the reactants and facilitates the formation of the final pyrazole product. tandfonline.com The mechanism might involve the formation of a six-membered ring intermediate, from which iodine leaves, followed by intramolecular electron transfer. tandfonline.com

Furthermore, computational analysis helps in understanding the regioselectivity of pyrazole synthesis. When asymmetrical precursors are used, multiple isomers can be formed. By calculating the activation energies for the different possible reaction pathways, researchers can predict which regioisomer will be the dominant product.

Key aspects of reaction mechanisms elucidated through computational methods for pyrazole derivatives include:

Transition State Identification: Locating the transition state structures on the potential energy surface is fundamental to understanding the kinetics of a reaction. The energy of the transition state determines the activation energy barrier.

Intermediate Stability: The relative energies of intermediates along the reaction coordinate are calculated to understand their stability and likelihood of formation. Studies have proposed intermediates such as thiosemicarbazides and six-membered rings in certain pyrazole syntheses. tandfonline.com

Proton Transfer: Many reaction mechanisms involving pyrazoles include proton transfer steps. Computational studies can model these transfers, including intramolecular proton migration, and calculate the associated energy barriers. mdpi.com

The table below summarizes common computational methods and their applications in studying the reaction mechanisms of pyrazole derivatives, which are applicable to the study of this compound.

| Computational Method | Application in Reaction Mechanism Elucidation | Key Insights Provided |

| Density Functional Theory (DFT) | Mapping potential energy surfaces of reactions. | Identifies lowest-energy reaction pathways, transition state geometries, and activation energies. eurasianjournals.comtandfonline.com |

| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra of intermediates. | Helps in the experimental identification of transient species during a reaction. |

| Distortion/Interaction Analysis | Decomposing the activation energy barrier. | Explains the origins of rate- and site-selectivities by analyzing the energy required to distort reactants and the interaction energy between them in the transition state. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analyzing the interaction between HOMO and LUMO of reactants. | Predicts the reactivity and regioselectivity of cycloaddition and nucleophilic/electrophilic attack steps. tandfonline.com |

By combining these theoretical approaches with experimental results, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved. This synergy is vital for optimizing synthetic routes and designing new chemical transformations.

Structure Activity Relationship Sar and Molecular Recognition Studies of 5 Methyl 3 Phenyl 1h Pyrazol 4 Amine Derivatives in Vitro Focus

Design and Synthesis of Analogs for SAR Exploration

The exploration of the structure-activity relationship of 5-methyl-3-phenyl-1H-pyrazol-4-amine derivatives involves the strategic synthesis of analogs with specific structural modifications. These alterations are designed to probe the chemical space around the core molecule and to understand how different functional groups and substituents influence biological activity.

Modifications at the Amine Nitrogen

Modifications at the 4-amino group of the pyrazole (B372694) ring have been a key area of investigation to understand its role in molecular interactions. Both N-alkylation and N-acylation strategies have been employed to synthesize a variety of derivatives.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can influence the compound's lipophilicity and steric profile. Studies on related pyrazole structures suggest that the nature and size of the alkyl substituent can significantly impact biological activity. For instance, enzymatic N-alkylation has been explored as a method for selective modification of pyrazole scaffolds. While direct SAR data for N-alkylated this compound is not extensively available, the general principles of medicinal chemistry suggest that small alkyl groups like methyl or ethyl might be well-tolerated, whereas bulkier groups could lead to a decrease in activity due to steric hindrance.

N-Acylation: The synthesis of N-acyl derivatives introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic properties of the molecule. The reaction of the parent amine with various acyl chlorides or anhydrides yields a range of N-acyl analogs. Research on similar pyrazole-containing compounds has shown that N-acylation can lead to potent biological inhibitors. researchgate.net For example, a series of N-acyl derivatives of 4-(1-(4-(sulfanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)piperidine were synthesized and evaluated as soluble epoxide hydrolase inhibitors, with some compounds showing potent activity. researchgate.net This suggests that the electronic nature and size of the acyl group are critical determinants of activity.

| Modification Type | Reagents and Conditions | Potential Impact on Activity |

| N-Alkylation | Alkyl halides, reductive amination | Alters lipophilicity and steric bulk |

| N-Acylation | Acyl chlorides, anhydrides | Introduces hydrogen bonding capabilities, alters electronic properties |

Substituent Effects on the Phenyl Ring

The phenyl ring at the 3-position of the pyrazole core offers a versatile site for introducing substituents to probe interactions with biological targets. The electronic and steric properties of these substituents can significantly influence binding affinity and selectivity.

Studies on various 3-phenylpyrazole derivatives have demonstrated the importance of the substitution pattern on the phenyl ring for biological activity. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring was found to be critical for activity, with the ortho-position providing the highest potency in reducing c-di-GMP levels in Pseudomonas aeruginosa biofilms. nih.gov Similarly, for 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, certain substituents on the phenyl ring led to maximum anti-inflammatory activity. nih.gov

| Substituent Position | Electronic Effect | Potential Impact on In Vitro Activity |

| Ortho | Steric hindrance, potential for intramolecular interactions | Can significantly alter binding conformation and activity |

| Meta | Primarily electronic influence | Modulates electron density of the phenyl ring |

| Para | Electronic influence with minimal steric hindrance | Can fine-tune binding affinity and selectivity |

Alterations to the Pyrazole Ring Methyl Group

The methyl group at the 5-position of the pyrazole ring, while seemingly small, can also be a point of modification to explore its contribution to biological activity. Replacing the methyl group with other alkyl or aryl substituents can provide insights into the steric and lipophilic requirements of the binding pocket.

| C5-Substituent | Potential Impact on In Vitro Activity |

| Small Alkyl (e.g., Ethyl, Propyl) | May probe for additional lipophilic interactions |

| Bulky Alkyl (e.g., tert-Butyl) | Could introduce steric clashes, leading to reduced activity |

| Aryl | May introduce new pi-stacking interactions |

In Vitro Biological Target Interaction Mechanisms

The synthesized derivatives of this compound have been investigated for their interactions with specific biological targets in vitro to elucidate their mechanisms of action.

TrkA Kinase Inhibition: Molecular Mechanism of Action

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various cancers and pain states, making it an attractive therapeutic target. Pyrazole-based compounds have emerged as a promising class of TrkA inhibitors.

While specific studies on this compound are not extensively detailed in the provided search results, the broader class of pyrazolo[1,5-a]pyrimidines has been identified as a prominent framework for Trk inhibitors. jocpr.com Structure-activity relationship studies on these related compounds reveal key interactions. For instance, the pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole scaffold then occupy adjacent hydrophobic pockets.

It is hypothesized that this compound derivatives could interact with the ATP-binding site of TrkA kinase. The 4-amino group could form crucial hydrogen bonds with the hinge region residues, while the 3-phenyl and 5-methyl groups would likely occupy the hydrophobic regions of the active site. Modifications at these positions would therefore directly impact the binding affinity and inhibitory potency.

Interaction with Nuclear Factor NF-kappa-B p105 Subunit

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB1 gene encodes a 105 kD protein (p105) which is a precursor to the p50 subunit. semanticscholar.org The p105 protein itself can act as an inhibitor of NF-κB activity. researchgate.net The inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies.

Some pyrazole derivatives have been shown to inhibit NF-κB activation. mdpi.com Although direct interaction studies of this compound with the p105 subunit are not explicitly detailed in the provided search results, it is plausible that derivatives of this compound could modulate the NF-κB pathway. The mechanism could involve direct binding to the p105 subunit, thereby stabilizing its inhibitory conformation and preventing the processing to the active p50 subunit, or it could interfere with the protein-protein interactions necessary for NF-κB activation. researchgate.net Molecular docking studies on other pyrazole analogs have suggested that they can fit into the active site of NF-κB, forming hydrogen bonds and non-bonded interactions that lead to its inhibition. mdpi.com

Kinase Selectivity Profiling of Derivatives

Kinase selectivity is a critical parameter for the development of targeted therapies, as off-target activity can lead to undesirable side effects. Derivatives of the aminopyrazole scaffold have been profiled for their inhibitory activity against various kinases. The compound PHT, originally developed as an Aurora kinase A (AURKA) inhibitor, demonstrates remarkable selectivity. mdpi.comnih.gov

Studies have revealed that the phthalazinone pyrazole scaffold is a potent and highly selective inhibitor of Aurora-A kinase, often displaying over 1000-fold selectivity against the closely related Aurora-B kinase. nih.govacs.org This high degree of selectivity is a key feature of this structural class.

Further investigations into the biological activity of PHT in Merkel cell carcinoma (MCC) cells revealed a previously unknown target. Although developed as an AURKA inhibitor, it was found to also possess substantial activity in suppressing Glycogen Synthase Kinase 3 (GSK3). mdpi.comnih.gov This dual activity highlights the compound's polypharmacological potential.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|

| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenyl-1(2H)-phthalazinone (PHT) | Aurora Kinase A (AURKA) | 31 | >1000-fold selective for AURKA over AURKB. nih.govapexbt.com Also shows inhibitory activity against GSK3. mdpi.com |

| Aurora Kinase B (AURKB) | >100,000 |

Mechanistic Insights into Enzyme-Inhibitor Interactions

Understanding how these derivatives interact with their target enzymes at a molecular level is crucial for rational drug design and optimization. Studies have focused on determining the binding affinity and characterizing the kinetics of enzyme inhibition.

Binding Affinity Studies

The inhibitory potency (IC₅₀) of a compound, which represents the concentration required to inhibit 50% of the enzyme's activity, is a key indicator of its binding affinity to the target. For PHT, the low nanomolar IC₅₀ value against Aurora Kinase A suggests a high-affinity binding interaction within the enzyme's active site. apexbt.com

The compound potently inhibited Aurora A kinase activity with an IC₅₀ of 31 nM. apexbt.com In contrast, it showed no significant inhibitory effect on Aurora B kinase at concentrations up to 100 µM, confirming the high selectivity observed in broader profiling and indicating a significantly lower binding affinity for this isoform. apexbt.com The discovery of its activity against GSK3 also implies a direct and significant binding interaction with this kinase. mdpi.com

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental to determining the inhibitory activity and mechanism of action of kinase inhibitors. The inhibitory effects of PHT were quantified using in vitro kinase assays. These assays directly measure the phosphorylation activity of the target kinase in the presence of varying concentrations of the inhibitor.

The characterization of PHT as a potent Aurora A inhibitor was established through such enzymatic assays, yielding the specific IC₅₀ value of 31 nM. apexbt.com Furthermore, when subsequent research suggested that its effects in Merkel cell carcinoma cells might be independent of Aurora A inhibition, a direct in vitro kinase assay was employed to investigate other potential targets. mdpi.comnih.gov This led to the confirmation that PHT directly targets and inhibits GSK3, demonstrating a previously unreported activity for this compound. mdpi.com

Q & A

Basic: What are the common synthetic routes for 5-methyl-3-phenyl-1H-pyrazol-4-amine, and what are their critical optimization parameters?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or β-diketones. For example, monomethylhydrazine and ethyl acetoacetate can undergo cyclization under acidic conditions to form the pyrazole core . Critical parameters include:

- Reagent stoichiometry : Excess hydrazine ensures complete cyclization.

- Temperature control : Reactions often require reflux in ethanol or methanol (60–80°C) to avoid side products.

- Catalyst selection : Acid catalysts (e.g., HCl or H₂SO₄) improve reaction efficiency .

Advanced routes may use Vilsmeier-Haack formylation or copper-catalyzed cross-coupling to introduce substituents .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment (e.g., δ 6.8–7.5 ppm for phenyl groups) and methyl substituents (δ 2.1–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 200.1184) .

- IR spectroscopy : Identifies NH₂ stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example:

- SHELX refinement : Programs like SHELXL optimize anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H···N interactions) .

- ORTEP visualization : Graphical interfaces (e.g., WinGX) illustrate thermal ellipsoids and molecular packing .

Crystallographic data (e.g., CCDC entries) confirm regiochemistry and tautomeric forms .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

- Intermediate purification : Column chromatography (silica gel, hexane/EtOAc) isolates key intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride .

- Catalyst optimization : Copper(I) bromide or cesium carbonate enhances coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent-free conditions : Reduces side reactions in condensation steps, improving yields by ~20% .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for biological activity?

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or aryl groups at positions 3 and 5 .

- Bioassay integration : Test antimicrobial activity (e.g., MIC against S. aureus) or anticancer effects (e.g., IC₅₀ in MCF-7 cells) .

- Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like tubulin or kinase enzymes .

Advanced: What computational methods predict the reactivity and intermolecular interactions of this compound?

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Graph set analysis : Map hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .

- Molecular dynamics (MD) : Simulate solvation effects or ligand-protein binding .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

- By-products : Unreacted hydrazine or dimerization products.

- Mitigation :

Advanced: How should researchers address conflicting biological activity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HeLa vs. HT-29) and protocols (e.g., MTT vs. resazurin assays) .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

- Meta-analysis : Statistically evaluate data variability using tools like Prism or R .

Advanced: What is the role of substituents in modulating the physicochemical properties of this compound?

- Electron-withdrawing groups (e.g., Cl) : Increase solubility via dipole interactions .

- Aryl extensions (e.g., 4-methoxyphenyl) : Enhance π-π stacking in crystal lattices, affecting melting points .

- Steric effects : Bulky tert-butyl groups reduce rotational freedom, stabilizing specific tautomers .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.